Nicotine ditartrate is a salt form of nicotine, specifically the ditartrate salt derived from tartaric acid. This compound is of interest due to its potential applications in pharmaceuticals, particularly in nicotine replacement therapies and other medicinal formulations. Nicotine itself is a well-known alkaloid primarily sourced from the tobacco plant, Nicotiana tabacum, and is recognized for its stimulant properties.
Nicotine ditartrate is synthesized from nicotine and tartaric acid, which can be derived from various natural sources, including grapes. Tartaric acid is a naturally occurring organic acid that plays a significant role in the food and pharmaceutical industries.
Chemically, nicotine ditartrate falls under the category of alkaloids and their salts. It is classified as a quaternary ammonium compound due to the presence of a positively charged nitrogen atom.
The synthesis of nicotine ditartrate typically involves the reaction of nicotine with tartaric acid in an aqueous solution. The process can be conducted under controlled conditions to ensure high yield and purity.
The molar ratio of nicotine to tartaric acid is typically maintained at 1:2 to ensure complete reaction and optimal crystallization. Conditions such as temperature (20-60 degrees Celsius) and pH are critical for successful synthesis .
The molecular formula for nicotine ditartrate can be represented as . The structure consists of a nicotine moiety bonded to two tartrate groups.
Nicotine ditartrate can undergo various chemical reactions typical of salts derived from organic acids:
The thermal properties of nicotine ditartrate have been characterized using differential scanning calorimetry, revealing specific melting points and thermal stability profiles that are important for formulation development .
Nicotine acts primarily on nicotinic acetylcholine receptors in the central nervous system. When administered as nicotine ditartrate, it dissociates into its active components, leading to:
Studies indicate that formulations containing nicotine salts like nicotine ditartrate may provide smoother delivery profiles compared to traditional e-liquids containing freebase nicotine .
Nicotine ditartrate has several applications in scientific research and pharmaceutical development:
The crystalline structure of nicotine ditartrate is achieved through controlled acid-base reactions between nicotine and tartaric acid. Two primary methodologies dominate industrial production:
Solvent Evaporation: Nicotine and L-(+)-tartaric acid (molar ratio 1:1–1:1.5) dissolve in methanol/ethanol mixtures at 40–60°C. Continuous stirring precipitates crystals within 16–24 hours. Filtration and aprotic solvent washing (ethyl acetate) yield white crystalline powder with >98% purity. This method produces monoclinic crystals with superior flow properties for powder processing [1] [5] [8].
Freeze-Drying: Aqueous nicotine-tartaric acid solutions undergo rapid freezing (-40°C) and sublimation under vacuum. This yields amorphous flakes with higher hygroscopicity (water content: 8–12%) versus solvent-derived crystals (water content: ≤3%). While preserving heat-sensitive components, the amorphous form exhibits reduced long-term stability [1] [6].
Table 1: Comparative Analysis of Crystallization Methods
Parameter | Solvent Evaporation | Freeze-Drying |
---|---|---|
Crystal Morphology | Monoclinic needles | Amorphous flakes |
Residual Solvent | <500 ppm | Not applicable |
Hygroscopicity | Low (≤3% water uptake) | High (8–12%) |
Processing Duration | 16–24 hours | 48–72 hours |
Industrial Scalability | High | Moderate |
Nicotine ditartrate exhibits pH-dependent polymorphism critical to dissolution kinetics:
Table 2: Polymorph Characteristics Under Different Conditions
Condition | Dominant Polymorph | Melting Point | Dissolution Rate |
---|---|---|---|
pH 3.2, 5°C | Monoclinic (Form α) | 246.2°C | 12 mg/min/cm² |
pH 3.2, 25°C | Monoclinic (Form β) | 245.8°C | 9.8 mg/min/cm² |
pH 4.3, 5°C | Orthorhombic | 245.5°C | 14.2 mg/min/cm² |
pH 4.3, 25°C | Triclinic | 244.9°C | 15.1 mg/min/cm² |
Electronic nicotine delivery systems (ENDS) leverage nicotine ditartrate's physicochemical advantages:
Table 3: Pharmacokinetic Parameters in Aerosol Delivery
Formulation | C~max~ (ng/mL) | T~max~ (min) | AUC~0–180~ (ng·min/mL) | Infusions/Hour (SA) |
---|---|---|---|---|
Nicotine ditartrate (40mg/mL) | 12.0 | 2.5 | 892 | 22.4 ± 3.1* |
Nicotine ditartrate (20mg/mL) | 5.4 | 2.0 | 421 | 18.7 ± 2.5* |
Freebase nicotine (20mg/mL) | 3.0 | 2.5 | 203 | 10.6 ± 1.8 |
*Significantly different vs. freebase (p<0.01) [4] [9]
Tartrate’s molecular structure (two carboxylic groups; pK~a~ 3.0 and 4.3) enables unique binding dynamics:
The strategic selection of tartaric acid—over monocarboxylic alternatives—balances dissolution rate, receptor engagement, and metabolic clearance to optimize delivery efficiency.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7